![molecular formula C8H12O4 B6597582 ethyl 2-formyl-4-oxopentanoate CAS No. 84290-76-6](/img/structure/B6597582.png)
ethyl 2-formyl-4-oxopentanoate
Overview
Description
Ethyl 2-formyl-4-oxopentanoate, also known as ethyl 2-formyl-4-hydroxy-5-oxopentanoate and ethyl 2-formyl-4-hydroxy-5-hydroxymethylpentanoate, is a naturally occurring organic compound. It is a colorless liquid with a fruity odor and is soluble in water. It is an important intermediate in the synthesis of several compounds, including the antifungal agent econazole.
Scientific Research Applications
1. Polymerization Processes
Ethyl 2,2,4-trimethyl-3-oxopentanoate is involved in the cleavage with sodium tert-butoxide, leading to simple esters. This process rapidly induces the polymerization of methyl methacrylate, shedding light on its potential role in the reactivation of pseudoterminated propagation centers in anionic polymerization of methacrylates (Lochmann & Trekoval, 1981).
2. Combustion Kinetics in Biofuels
Ethyl levulinate (Ethyl 4-oxopentanoate) is studied for its combustion kinetics as a liquid fuel candidate from lignocellulosic biomass. Understanding its ignition delay and combustion reaction rates contributes to the development of biofuels, particularly as a potential gasoline additive (Ghosh et al., 2018).
3. Synthesis of γ-Imino- and γ-Amino-ß-Enamino Esters
Ethyl 3-azido-4-oxopentanoate, derived from ethyl 3-chloro-4oxopentanoate, undergoes condensation with primary amines to produce ethyl 4-imino-3-amino-2-pentenoates. These compounds have relevance in the synthesis of γ-imino- and γ-amino-ß-enamino esters, highlighting their potential in organic synthesis (Mangelinckx et al., 2005).
4. NAD(P)H Model Studies
Research on ethyl 2-oxo-4-aryl-3-butene-1-oates, related to ethyl 2-formyl-4-oxopentanoate, helps in understanding the reduction process in the presence of NAD(P)H models. This contributes to biochemical and pharmaceutical research, especially in understanding enzymatic reaction mechanisms (Meijer & Pandit, 1985).
5. Enantioselective Hydrogenation
Studies on the hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate, a compound related to this compound, offer insights into enantioselective hydrogenation processes. This is significant in the field of chiral synthesis, which is crucial in pharmaceuticals (Meng, Zhu, & Zhang, 2008).
properties
IUPAC Name |
ethyl 2-formyl-4-oxopentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-3-12-8(11)7(5-9)4-6(2)10/h5,7H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHRNVHKYORPQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)C)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70632716 | |
Record name | Ethyl 2-formyl-4-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70632716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
84290-76-6 | |
Record name | Ethyl 2-formyl-4-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70632716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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